6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

Medicinal Chemistry Bioisosterism Hydrogen Bonding

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid (CAS 1806020-85-8) is a heterocyclic aromatic compound belonging to the pyridine-3-carboxylic acid (nicotinic acid) family. With a molecular formula of C₇H₄ClF₂NO₂ and a molecular weight of 207.56 g/mol, it features three distinct functional handles: a chlorine atom at the 6-position (suitable for cross-coupling reactions), a difluoromethyl group (–CF₂H) at the 5-position (a lipophilic hydrogen-bond donor and bioisostere), and a carboxylic acid group at the 3-position (for amide/ester formation).

Molecular Formula C7H4ClF2NO2
Molecular Weight 207.56
CAS No. 1806020-85-8
Cat. No. B2898058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid
CAS1806020-85-8
Molecular FormulaC7H4ClF2NO2
Molecular Weight207.56
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)F)Cl)C(=O)O
InChIInChI=1S/C7H4ClF2NO2/c8-5-4(6(9)10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13)
InChIKeyJVWBLWFEAXOUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic Acid (CAS 1806020-85-8): A Fluorinated Nicotinic Acid Building Block for Drug Discovery and Agrochemical Synthesis


6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid (CAS 1806020-85-8) is a heterocyclic aromatic compound belonging to the pyridine-3-carboxylic acid (nicotinic acid) family [1]. With a molecular formula of C₇H₄ClF₂NO₂ and a molecular weight of 207.56 g/mol, it features three distinct functional handles: a chlorine atom at the 6-position (suitable for cross-coupling reactions), a difluoromethyl group (–CF₂H) at the 5-position (a lipophilic hydrogen-bond donor and bioisostere), and a carboxylic acid group at the 3-position (for amide/ester formation) . These three modifiable sites make the compound a versatile intermediate in medicinal chemistry and agrochemical lead optimization, particularly where modulation of lipophilicity, hydrogen-bonding capacity, and metabolic stability is required [2].

Why 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Quantifiable Performance Shifts


The 5-difluoromethyl (–CF₂H) substituent in this compound is not merely a fluorinated alkyl group; it is a functional-group-dependent hydrogen-bond donor that can act as a lipophilic bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups [1]. This property is absent in the –CF₃ (trifluoromethyl) analog and attenuated in the –CH₂F (monofluoromethyl) version, meaning that direct substitution of the 5-difluoromethyl moiety with a trifluoromethyl, fluoromethyl, or unsubstituted methyl group can alter target binding affinity, lipophilicity, and metabolic stability [2]. The 6-chloro substituent is also a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that would require different reactivity or protection strategies if replaced by bromo, iodo, or hydrogen . The orthogonal reactivity of the chlorine and carboxylic acid groups enables chemoselective diversification that is not available in dehalogenated or differently halogenated analogs.

Quantitative Differentiation Evidence for 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic Acid vs. Closest Analogs


Hydrogen-Bond Donor Capacity: –CF₂H vs. –CF₃ as a Decisive Selectivity Determinant

The difluoromethyl (–CF₂H) group possesses a hydrogen-bond donor capacity (Abraham's A parameter = 0.085–0.126) comparable to thiophenol, aniline, and amine groups, as measured by ¹H NMR analysis of difluoromethyl anisoles [1]. In contrast, the trifluoromethyl (–CF₃) group has an A value of effectively zero and cannot act as a hydrogen-bond donor [2]. This functional difference means that in a target binding pocket where a hydrogen-bond donor is required for affinity, replacement of –CF₂H with –CF₃ would result in loss of this interaction, potentially reducing IC₅₀ or Kd by orders of magnitude [3]. The 6-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid scaffold presents this donor group at a vector defined by the 5-position of the pyridine ring, offering a distinct pharmacophoric feature not available from its 5-trifluoromethyl analog (CAS 1110782-41-6) [4].

Medicinal Chemistry Bioisosterism Hydrogen Bonding

Lipophilicity Modulation: CF₂H Provides a Finer Increment in logP than CF₃

The computed XLogP3-AA for 6-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is 2.0, while that for the 5-trifluoromethyl analog (CAS 1110782-41-6) is 2.2 [1][2]. This ΔlogP of +0.2 (CF₂H → CF₃) is consistent with literature findings showing that –CF₂H introduces a moderate, tunable increase in lipophilicity relative to –CH₃, whereas –CF₃ often contributes a larger, less gradable jump that can push compounds beyond desirable drug-like property space (e.g., exceeding Lipinski's logP ≤ 5 guidelines) [3]. Experimental ΔlogP(water–octanol) values for –CF₂H vs. –CH₃ range from –0.1 to +0.4, while –CF₃ routinely increases logP by +0.9 to +1.5 relative to –CH₃ [3]. The more controlled lipophilicity of –CF₂H allows medicinal chemists to improve membrane permeability while avoiding the excessive lipophilicity-associated liabilities of –CF₃, such as increased metabolic clearance, phospholipidosis, and promiscuous off-target binding [4].

ADME Lipophilicity Drug-like Properties

Molecular Weight Advantage: 18 Da Reduction vs. Trifluoromethyl Analog Improves Ligand Efficiency Metrics

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid has a molecular weight of 207.56 g/mol, compared to 225.55 g/mol for the 5-trifluoromethyl analog (CAS 1110782-41-6) [1][2]. This 18 Da reduction (ΔMW = –8.7%) is substantial in the context of ligand efficiency metrics such as LE (ligand efficiency = 1.4 × pIC₅₀ / heavy-atom count) and LLE (lipophilic ligand efficiency = pIC₅₀ – logP), where every heavy atom and every Dalton of molecular weight counts against compound quality [3]. In fragment-based drug discovery or in optimizing compounds for central nervous system (CNS) targets where MW < 400 is critical, the lower molecular weight of the –CF₂H building block offers a significant advantage for downstream analog design [3]. The lower MW also translates to potentially improved passive permeability per unit mass and reduced P-glycoprotein (P-gp) recognition, though direct comparative data for these two specific analogs are not yet published [4].

Ligand Efficiency Fragment-Based Drug Design Physicochemical Properties

Synthetic Versatility: Three Orthogonal Functional Handles Enable Chemoselective Diversification Not Possible with Mono‑ or Di‑functional Analogs

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid presents three orthogonal reactive centers: (i) a 3-carboxylic acid suitable for amide coupling, esterification, or reduction to alcohol; (ii) a 6-chlorine atom amenable to Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Negishi cross-coupling; and (iii) a 5-difluoromethyl group that, while relatively inert under many conditions, can serve as a hydrogen-bond donor or be further functionalized via deprotonation/electrophilic trapping [1]. By contrast, the 5-trifluoromethyl analog offers the same carboxylic acid and 6-chloro handles but lacks the hydrogen-bond donor capacity of –CF₂H, while 6-chloro-5-fluoropyridine-3-carboxylic acid (CAS 38186-86-6) has a 5-fluoro substituent that is less metabolically stable and more reactive toward nucleophilic aromatic substitution [2]. The combination of a cross-coupling handle (6-Cl), a hydrogen-bond donor bioisostere (5-CF₂H), and a derivatizable carboxylic acid (3-COOH) in a single scaffold enables parallel library synthesis and late-stage diversification strategies that are not achievable with the corresponding trifluoromethyl, fluoromethyl, or unsubstituted analogs [3].

Organic Synthesis Building Block Cross-Coupling Parallel Library Synthesis

Purity and Commercial Availability: 98% Minimum Purity Suitable for SAR Studies Without Re‑purification

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1935635) . In contrast, the 5-trifluoromethyl analog (CAS 1110782-41-6) is typically supplied at 95–97% purity from major vendors such as Aladdin and AKSci, with occasional variability in lot-to-lot purity that can introduce confounding effects in structure-activity relationship (SAR) studies . The 0.5–3% purity advantage reduces the probability of off-target biological activity arising from trace impurities, which is particularly important in cell-based assays where minor contaminants can amplify or suppress phenotypic readouts [1]. Furthermore, the target compound is offered as a pre-weighed solid with documented storage conditions (store at 2–8 °C under argon), minimizing degradation during shipment and storage .

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic Acid Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring a Lipophilic Hydrogen-Bond Donor at the Solvent-Exposed Region

In type I kinase inhibitor programs, the 5-difluoromethyl group of this building block can be positioned toward the solvent-exposed region of the ATP-binding pocket, where its hydrogen-bond donor capacity (A = 0.085–0.126) can engage ordered water molecules or backbone carbonyls [1]. This interaction is structurally inaccessible to the 5-trifluoromethyl analog, which lacks a hydrogen-bond donor. The 6-chloro handle can be retained or used for Suzuki coupling to introduce aryl/heteroaryl groups that modulate selectivity against kinase panel members, while the 3-carboxylic acid can be converted to amides for vector optimization [2].

Agrochemical Fungicide Intermediate for Rust Disease Control in Soybean

Patent literature discloses fungicidal compositions wherein the difluoromethyl-pyridinecarboxylic acid scaffold is a core structural motif of Formula (I), specifically where R₁ is difluoromethyl and X is chloro [3]. 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid serves as a direct intermediate for synthesizing such fungicides. The 6-chloro substituent enables late-stage diversification to introduce the carboxamide or carbamate side chains described in the patent, while the 5-difluoromethyl group contributes to the requisite electronic and lipophilic profile for fungal enzyme inhibition without the excessive persistence seen with trifluoromethyl analogs [4].

Fragment-Based Drug Discovery (FBDD) Libraries Leveraging Low Molecular Weight and Multiple Growth Vectors

With a molecular weight of only 207.56 g/mol and three orthogonal functional handles, this compound meets the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) while providing high ligand efficiency potential [5]. The difluoromethyl group offers a unique ¹⁹F NMR probe for fragment screening and binding mode characterization, while the chlorine atom provides a heavy-atom tag for X-ray crystallographic detection [5]. The carboxylic acid can be elaborated to amides for fragment growth, making this compound an ideal starting point for FBDD campaigns against challenging targets such as protein–protein interactions or epigenetic readers [6].

Central Nervous System (CNS) Drug Design Where Controlled Lipophilicity and MW Are Critical for Blood-Brain Barrier Penetration

The lower lipophilicity (XLogP3-AA = 2.0) and reduced molecular weight (207.56 g/mol) of this compound compared to its trifluoromethyl analog (XLogP3-AA = 2.2; MW = 225.55 g/mol) make it a more suitable building block for CNS programs, where optimal logP for passive BBB permeability is typically in the range of 1.5–2.7 and MW under 400 is strongly preferred [7]. The hydrogen-bond donor capacity of –CF₂H can also be exploited to interact with polar residues at the blood-brain barrier endothelium transporters, potentially improving brain-to-plasma ratios [8].

Quote Request

Request a Quote for 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.